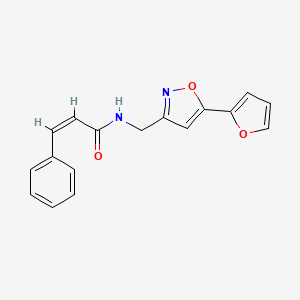

(Z)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-phenylacrylamide

Description

(Z)-N-((5-(Furan-2-yl)Isoxazol-3-yl)Methyl)-3-Phenylacrylamide (hereafter referred to as the target compound) is an acrylamide derivative featuring a furan-substituted isoxazole core linked to a phenylacrylamide moiety.

Properties

IUPAC Name |

(Z)-N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c20-17(9-8-13-5-2-1-3-6-13)18-12-14-11-16(22-19-14)15-7-4-10-21-15/h1-11H,12H2,(H,18,20)/b9-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSALVCAEBXKLDF-HJWRWDBZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCC2=NOC(=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\C(=O)NCC2=NOC(=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-phenylacrylamide typically involves multiple steps:

Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Attachment of the Furan Ring: The furan ring can be introduced via a Suzuki coupling reaction.

Formation of the Phenylacrylamide Moiety: This step involves the reaction of an appropriate amine with acryloyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione.

Reduction: The isoxazole ring can be reduced to form the corresponding amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Furan-2,3-dione.

Reduction: Corresponding amine derivatives.

Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (Z)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-phenylacrylamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential interactions with biological targets could be explored for therapeutic applications.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties. The presence of the isoxazole ring, in particular, is known to impart bioactivity to molecules.

Industry

In the material science industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (Z)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-phenylacrylamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The furan and isoxazole rings may play a role in binding to the active sites of these targets, while the phenylacrylamide moiety could influence the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

1,3,4-Oxadiazole Derivatives (LMM5 and LMM11)

LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) shares the furan-2-yl substituent with the target compound. Key differences include:

- Core structure : LMM11 has a 1,3,4-oxadiazole ring instead of isoxazole.

- Bioactivity : LMM11 demonstrated antifungal activity against Candida albicans (MIC = 8 µg/mL), attributed to thioredoxin reductase inhibition .

Structural Insight : The oxadiazole core in LMM11 may enhance metabolic stability compared to isoxazole, while the acrylamide group in the target compound could improve binding flexibility.

Thiadiazole-Isoxazole Hybrids (Compounds 6, 8a–c)

describes N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) and derivatives (8a–c), which combine isoxazole with thiadiazole rings. Comparisons include:

- Synthesis : Compound 6 was synthesized via hydroxylamine hydrochloride reflux (70% yield), similar to acrylamide formation methods .

- Physicochemical Data : The thiadiazole derivatives showed distinct IR peaks (1605–1719 cm⁻¹ for C=O) and MS profiles, with molecular weights ranging from 348–506 g/mol .

Acrylamide Derivatives with Heterocyclic Moieties

(E)-3-(1-Methyl-1H-Benzo[d]Imidazol-2-yl)-N-(5-Methylisoxazol-3-yl)Acrylamide (Compound 6 in )

This compound features a benzoimidazole-isoxazole-acrylamide scaffold:

- Spectroscopy : IR showed a strong C=O stretch at 1685 cm⁻¹, comparable to the target compound’s expected acrylamide carbonyl .

N-[1-(Furan-2-yl)-3-(Isopropylamino)-3-Oxoprop-1-En-2-yl]-3,4,5-Trimethoxybenzamide (Compound 3 in )

- Structure : Combines furan with a trimethoxybenzamide group.

Biological Activity

(Z)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-phenylacrylamide is a novel organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a furan ring, an isoxazole moiety, and an acrylamide structure, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer potentials.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of 384.4 g/mol. The presence of multiple functional groups enhances its reactivity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 384.4 g/mol |

| Structure | Chemical Structure |

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. Its structural components may interfere with microbial cell wall synthesis or function as enzyme inhibitors. For instance, compounds containing furan and isoxazole rings have been reported to possess significant antibacterial and antifungal activities due to their ability to disrupt cellular processes.

Anti-inflammatory Properties

Research indicates that this compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. By blocking COX activity, this compound could potentially reduce inflammation and alleviate symptoms associated with inflammatory diseases.

Case Studies and Research Findings

- Antimicrobial Study : A study conducted on similar isoxazole derivatives indicated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of standard antibiotics, suggesting a strong antimicrobial potential.

- Anti-inflammatory Research : In a model of acute inflammation induced by carrageenan, compounds structurally related to this compound exhibited a notable reduction in paw edema, indicating their efficacy in reducing inflammatory responses.

- Anticancer Activity : A recent investigation into the cytotoxic effects of furan-containing compounds revealed that they could inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The study highlighted the importance of the furan moiety in enhancing anticancer activity through mechanisms such as cell cycle arrest and apoptosis induction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.